Ethylpalmitat

Übersicht

Beschreibung

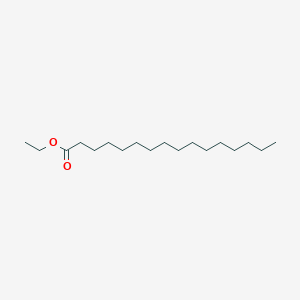

Palmitinsäureethylester ist eine organische Verbindung mit der chemischen Formel C18H36O2. Es ist ein farbloser Feststoff mit einem wachsartigen Geruch und wird chemisch als Ethylester der Palmitinsäure klassifiziert . Diese Verbindung findet sich häufig in gealtertem Whiskey und wird manchmal durch Kältefiltration aus dem Endprodukt entfernt . Palmitinsäureethylester wird häufig als Haarbehandlungs- und Hautpflegemittel verwendet .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl palmitate exhibits significant potential in pharmacology due to its anti-inflammatory properties. Research has demonstrated that it can inhibit inflammatory cell activity and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models .

Case Study: Anti-Inflammatory Effects

In a study involving rat models, ethyl palmitate was shown to reduce carrageenan-induced paw edema and ameliorate histopathological changes associated with inflammation. The compound decreased the expression of NF-κB, a key regulator in inflammatory responses .

Cosmetic and Personal Care Applications

Ethyl palmitate is widely used in cosmetics and personal care products due to its emollient properties. It serves as a skin-conditioning agent that enhances the texture and appearance of skin by providing lubrication .

Key Uses:

Food Industry Applications

As a flavoring agent, ethyl palmitate is utilized in food products to enhance aroma and taste. Its role as a long-chain ester allows it to modify the release behaviors of volatile compounds in flavor formulations .

Case Study: Aroma Release Mechanism

Research indicates that ethyl palmitate alters the olfactory detection thresholds of aroma compounds, thereby influencing flavor perception in food products. This property is particularly valuable in the design of flavor products where scent formation is crucial .

Biochemical Research Applications

Ethyl palmitate serves as a model system for studying lipid metabolism and interactions within biological samples. Its use in analytical methods helps identify other lipids and their behaviors in various biological contexts .

Safety and Regulatory Information

Ethyl palmitate is classified under safety guidelines as a substance that poses moderate risk to aquatic environments (WGK 3). Proper storage and disposal protocols are necessary to mitigate environmental impacts .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Reduces cytokine levels; inhibits inflammatory cells |

| Cosmetics | Emollient; skin/hair conditioning | Enhances texture; provides lubrication |

| Food Industry | Flavoring agent | Modifies aroma release; enhances flavor perception |

| Biochemical Research | Model for lipid metabolism studies | Assists in lipid identification in biological samples |

Wirkmechanismus

Target of Action

Ethyl palmitate is the ethyl ester of palmitic acid . It is an organic compound with the chemical formula C18H36O2 It is known that palmitic acid, the parent compound of ethyl palmitate, plays a crucial role in various physiological processes .

Mode of Action

Palmitic acid, from which ethyl palmitate is derived, is known to induce endoplasmic reticulum (er) stress and autophagy . It is also known to negatively feed back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation .

Biochemical Pathways

Palmitic acid, the parent compound of ethyl palmitate, is involved in various biochemical pathways. It is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the de novo lipogenesis limiting step reaction, and the fatty acid synthase (FAS) .

Pharmacokinetics

It is known that ethyl palmitate is a colorless solid with a wax-like odor . It has a melting point of 22–26 °C and a boiling point of 377–378 °C . It is insoluble in water .

Result of Action

It is known that ethyl palmitate is used as a hair- and skin-conditioning agent .

Action Environment

Due to its specific melting range, ethyl palmitate may be a solid, liquid, a solidified melt, or a supercooled melt .

Biochemische Analyse

Biochemical Properties

Ethyl palmitate, being the ethyl ester of palmitic acid, participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce endoplasmic reticulum (ER) stress and autophagy .

Cellular Effects

Ethyl palmitate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in hypothalamic cells, ethyl palmitate reduces starvation-induced ER stress by inhibiting ER-phagy .

Molecular Mechanism

Ethyl palmitate exerts its effects at the molecular level through various mechanisms. It inhibits starvation-induced ER-phagy by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation . This suggests that, unlike the induction of ER stress under nutrient-rich conditions, ethyl palmitate protects hypothalamic cells from starvation-induced stress by inhibiting ER-phagy .

Temporal Effects in Laboratory Settings

In laboratory settings, ethyl palmitate changes the release behaviors of volatile compounds in solution, increases their olfactory detection thresholds (ODTs), and reduces the equilibrium headspace concentrations . This indicates that ethyl palmitate plays an important role in the scent formation of a flavor product .

Dosage Effects in Animal Models

In animal models, the effects of ethyl palmitate vary with different dosages . For instance, it has been shown to have potential anti-inflammatory activity in several animal models .

Metabolic Pathways

Ethyl palmitate is involved in various metabolic pathways. It is synthesized endogenously via de novo lipogenesis (DNL) . The key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the DNL limiting step reaction, and the fatty acid synthase (FAS) .

Transport and Distribution

It is known that it is synthesized in the cytoplasm as pre-prolipoproteins, which are inserted into the cytoplasmic membrane via the Sec or Tat secretion machineries .

Subcellular Localization

It is known that the palmitoylation of certain proteins can regulate their subcellular location .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Palmitinsäureethylester kann durch Veresterung von Palmitinsäure mit Ethanol synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in den gewünschten Ester zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Palmitinsäureethylester durch Veresterung von Palmitinsäure mit Ethanol in Gegenwart eines sauren Katalysators hergestellt. Das Reaktionsgemisch wird erhitzt und gerührt, um die Bildung von Palmitinsäureethylester zu fördern. Nachdem die Reaktion abgeschlossen ist, wird das Produkt durch Destillation gereinigt, um nicht umgesetzte Ausgangsstoffe und Nebenprodukte zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Palmitinsäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann Palmitinsäureethylester hydrolysiert werden, um Palmitinsäure und Ethanol zu ergeben.

Umesterung: Palmitinsäureethylester kann mit anderen Alkoholen in Gegenwart eines Katalysators reagieren, um verschiedene Ester zu bilden.

Oxidation: Unter oxidativen Bedingungen kann Palmitinsäureethylester in Palmitinsäure umgewandelt werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Katalysatoren, Wasser, Hitze.

Umesterung: Alkohole, saure oder basische Katalysatoren, Hitze.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Palmitinsäure und Ethanol.

Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.

Oxidation: Palmitinsäure.

Vergleich Mit ähnlichen Verbindungen

Palmitinsäureethylester kann mit anderen ähnlichen Verbindungen wie z. B. verglichen werden:

Stearinsäureethylester: Ähnlich in der Struktur, aber von Stearinsäure abgeleitet.

Ölsäureethylester: Ein Ester der Ölsäure, der häufig in Arzneimitteln und Kosmetika verwendet wird.

Myristinsäureethylester: Von Myristinsäure abgeleitet, wird in Körperpflegeprodukten verwendet

Einzigartigkeit: Palmitinsäureethylester ist aufgrund seiner spezifischen Eigenschaften und Anwendungen in verschiedenen Bereichen einzigartig, insbesondere in Kosmetika und Körperpflegeprodukten, wo es als effektives Hautpflegemittel dient .

Biologische Aktivität

Ethyl palmitate (EP), an ester derived from palmitic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of inflammation, metabolic regulation, and antiviral properties. This article provides a comprehensive overview of the biological activity of ethyl palmitate, supported by case studies and research findings.

1. Anti-inflammatory Properties

Ethyl palmitate has demonstrated significant anti-inflammatory effects in various experimental models. A study conducted on rat models revealed that EP effectively reduced inflammation induced by carrageenan and lipopolysaccharide (LPS). The administration of EP resulted in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in plasma, as well as reduced expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in liver and lung tissues .

Table 1: Summary of Anti-inflammatory Effects of Ethyl Palmitate

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vivo | Rat models | Reduced paw edema, decreased PGE2 levels |

| LPS-induced endotoxemia | Rat models | Lowered TNF-α and IL-6 levels |

| Topical application | Croton oil-induced | Decreased ear edema and neutrophil infiltration |

2. Hepatic Effects and Fetuin-A Production

Recent research highlights the role of ethyl palmitate in promoting hepatic production of fetuin-A, a multifunctional plasma glycoprotein associated with metabolic disorders. In a study involving endotoxemia models, EP treatment led to increased levels of fetuin-A, which correlated with improved survival rates and reduced tissue injury . The study indicated that EP modulates macrophage polarization towards an anti-inflammatory phenotype (M2) through the induction of fetuin-A.

Figure 1: Mechanism of EP-Induced Fetuin-A Production

EP Mechanism

3. Antiviral Activity

Ethyl palmitate has also shown promising antiviral properties, particularly against chikungunya virus (CHIKV). A study reported an effective concentration (EC50) of 0.00194 μg/mL for EP against CHIKV, providing a scientific basis for its traditional use in ethnomedicine . This suggests that EP may serve as a potential therapeutic agent for viral infections.

4. Aroma Release Characteristics

In addition to its biological activities, ethyl palmitate influences the release behaviors of volatile aroma compounds. Research indicates that EP alters olfactory detection thresholds and reduces equilibrium headspace concentrations of certain aroma compounds when mixed with solvents like ethanol and propanediol. This property makes it valuable in flavor product design .

Case Studies

Case Study 1: Ethyl Palmitate in Sepsis

In a controlled study on sepsis-induced mice, administration of EP significantly improved survival rates and reduced inflammation markers compared to controls. The study utilized proteomic analyses to assess changes in serum levels of fetuin-A and pro-inflammatory cytokines .

Case Study 2: Ethyl Palmitate's Role in Flavor Science

A flavor science investigation demonstrated how EP affects the release dynamics of aroma compounds, which is crucial for developing flavor profiles in food products. The findings suggest that manipulating EP concentrations can optimize aroma release in various formulations .

Eigenschaften

IUPAC Name |

ethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRNKXNNONJFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047511 | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystals with a waxy odour | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 193.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.865 | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-97-7 | |

| Record name | Ethyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 °C | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.